molecular formula C8H8F3NO2 B12979065 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

Cat. No.: B12979065
M. Wt: 207.15 g/mol
InChI Key: VXNSQGMLABERSS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The methoxypyridinyl moiety contributes to its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H8F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3

InChI Key

VXNSQGMLABERSS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

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